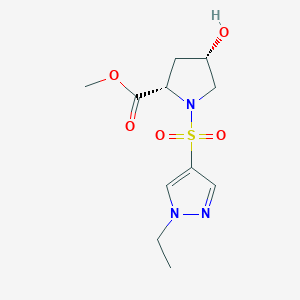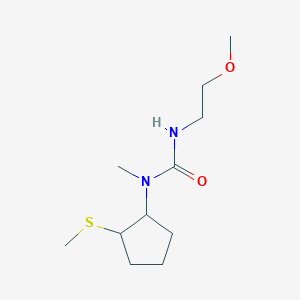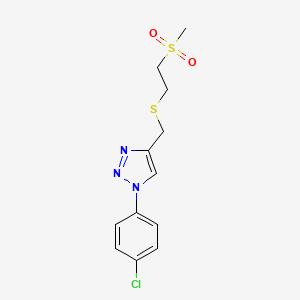![molecular formula C16H20N4O B6620291 2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide](/img/structure/B6620291.png)
2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the quinazoline ring through alkylation reactions using methylating agents such as methyl iodide.
Amination Reaction: The amino group is introduced at the 4-position of the quinazoline ring through nucleophilic substitution reactions using appropriate amines.
Cyclohexane-1-carboxamide Formation: The final step involves the coupling of the quinazoline derivative with cyclohexane-1-carboxylic acid or its derivatives under coupling conditions using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, and alcohols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation Products: Quinazoline N-oxides
Reduction Products: Reduced quinazoline derivatives
Substitution Products: Substituted quinazoline derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to inhibition of cell growth and induction of apoptosis in cancer cells. It also interferes with bacterial cell wall synthesis, exhibiting antimicrobial activity.
Comparison with Similar Compounds
2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide can be compared with other quinazoline derivatives:
Similar Compounds: Quinazoline, 4-aminoquinazoline, 5-methylquinazoline, and quinazolinone derivatives.
Uniqueness: The presence of the cyclohexane-1-carboxamide moiety and the specific substitution pattern on the quinazoline ring confer unique biological activities and chemical properties to the compound, distinguishing it from other quinazoline derivatives.
Properties
IUPAC Name |
2-[(5-methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-10-5-4-8-13-14(10)16(19-9-18-13)20-12-7-3-2-6-11(12)15(17)21/h4-5,8-9,11-12H,2-3,6-7H2,1H3,(H2,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRTXGKAHJELJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN=C2NC3CCCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[4-(dimethylcarbamoyl)phenyl]methyl]naphthalene-1-carboxamide](/img/structure/B6620220.png)

![3-(3-fluoro-4-methoxyphenyl)-N-[5-(hydroxymethyl)-2-methylphenyl]prop-2-enamide](/img/structure/B6620235.png)
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl 3-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B6620243.png)
![N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6620248.png)
![N-methyl-N-[4-[2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetyl]phenyl]formamide](/img/structure/B6620249.png)

![[2-[Cyclopropyl(methyl)amino]-1,3-thiazol-4-yl]methyl 2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]benzoate](/img/structure/B6620265.png)
![2-[4-(Methylsulfamoyl)-2-nitroanilino]cyclohexane-1-carboxamide](/img/structure/B6620271.png)
![N-[1-(4-benzylmorpholin-2-yl)propyl]-2-methyl-1H-pyrrole-3-carboxamide](/img/structure/B6620282.png)
![N-ethyl-2-(4-methylpiperidin-1-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide](/img/structure/B6620287.png)

![2-[[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methyl]-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B6620311.png)
![N-[3-(1,3-thiazol-2-yl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6620324.png)
